molecular formula C19H26N4O2 B2418584 3-Methyl-5-((4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methyl)isoxazole CAS No. 2309551-10-6

3-Methyl-5-((4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methyl)isoxazole

Cat. No.: B2418584
CAS No.: 2309551-10-6
M. Wt: 342.443
InChI Key: NFGRGZNQXYKGKZ-UHFFFAOYSA-N
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Description

The compound 3-Methyl-5-((4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methyl)isoxazole is an organic molecule distinguished by its unique structural features. This compound contains a blend of heterocycles, including isoxazole, piperidine, and tetrahydrocinnoline moieties. Such structural complexity often imparts significant biochemical and pharmaceutical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-((4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methyl)isoxazole is multi-step and intricate:

  • Starting Material Selection: : The initial step involves choosing appropriate starting materials, such as isoxazole, piperidine, and cinnoline derivatives.

  • Coupling Reactions: : The primary synthesis route typically involves the use of coupling reactions, such as Suzuki or Heck coupling, to form the isoxazole core.

  • Oxygenation and Methylation: : Further steps involve functional group manipulations including oxygenation and methylation, ensuring the formation of the tetrahydrocinnoline and piperidine moieties.

  • Final Assembly: : The synthesis culminates with the strategic assembly of the molecular architecture through selective reactions, often necessitating fine-tuned reaction conditions such as specific temperatures, catalysts, and solvents.

Industrial Production Methods

For industrial-scale production, the methods optimize reaction conditions for yield and purity:

  • Batch Processing: : Often preferred for its control over reaction parameters, ensuring high purity of the final compound.

  • Flow Chemistry: : Leveraged for continuous production, improving scalability and efficiency.

  • Catalysts and Solvents: : Industrial processes often use more cost-effective and environmentally benign catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Reacting with strong oxidants can lead to modifications in the compound's core structure.

  • Reduction: : Selective reduction reactions can be used to modify functional groups, enhancing the compound’s activity or altering its properties.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, often introducing new functional groups or altering existing ones.

Common Reagents and Conditions

  • Oxidizing Agents: : Use of agents like potassium permanganate or chromium trioxide.

  • Reducing Agents: : Sodium borohydride or lithium aluminum hydride.

  • Solvents: : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile are often used.

Major Products

  • Oxidized Derivatives: : Introduction of additional oxygen functionalities.

  • Reduced Compounds: : Simplification or removal of certain functional groups.

  • Substituted Products: : Introduction of new substituents, affecting the compound's biochemical activity.

Scientific Research Applications

Chemistry

  • Catalysis Research: : Studying the compound’s role as a catalyst or its interactions with various catalytic systems.

  • Material Science: : Exploring its potential as a building block for novel materials.

Biology

  • Enzyme Inhibition: : Investigating its efficacy as an enzyme inhibitor, a common application in biochemical research.

  • Signal Transduction Studies: : Use in probing cellular signal transduction pathways.

Medicine

  • Pharmacology: : Examining its potential as a lead compound for drug development.

  • Diagnostics: : Potential use in diagnostic assays due to its unique biochemical properties.

Industry

  • Chemical Industry: : Application in the synthesis of more complex molecules.

  • Biotechnology: : Use in the development of biotechnological tools and processes.

Mechanism of Action

Molecular Targets and Pathways

  • Enzyme Interaction: : The compound likely interacts with specific enzymes, inhibiting or modifying their activity.

  • Receptor Binding: : It may also bind to specific cellular receptors, altering cellular responses.

  • Pathway Modulation: : Through these interactions, the compound can modulate key biochemical pathways, influencing processes like metabolism or cell signaling.

Comparison with Similar Compounds

Compared to other similar compounds, 3-Methyl-5-((4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methyl)isoxazole is unique in its combination of structural features.

Similar Compounds

  • Isoxazole Derivatives: : Compounds with an isoxazole core but lacking the piperidine or tetrahydrocinnoline moieties.

  • Piperidine Derivatives: : Compounds featuring the piperidine ring but with different attached functional groups.

  • Tetrahydrocinnoline Derivatives: : Molecules containing the tetrahydrocinnoline moiety, often studied for their pharmaceutical properties.

In essence, the distinctiveness of this compound lies in its unique combination of these functional groups, making it a compound of significant interest across various fields of research.

Properties

IUPAC Name

3-methyl-5-[[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methyl]-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2/c1-14-10-17(25-22-14)12-23-8-6-15(7-9-23)13-24-19-11-16-4-2-3-5-18(16)20-21-19/h10-11,15H,2-9,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFGRGZNQXYKGKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CN2CCC(CC2)COC3=NN=C4CCCCC4=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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